C13H10ClFN6S

Description

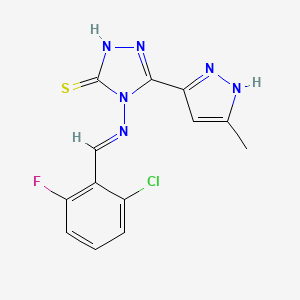

The compound with the molecular formula C13H10ClFN6S is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of chlorine, fluorine, nitrogen, and sulfur atoms, which contribute to its diverse reactivity and functionality.

Properties

Molecular Formula |

C13H10ClFN6S |

|---|---|

Molecular Weight |

336.78 g/mol |

IUPAC Name |

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C13H10ClFN6S/c1-7-5-11(18-17-7)12-19-20-13(22)21(12)16-6-8-9(14)3-2-4-10(8)15/h2-6H,1H3,(H,17,18)(H,20,22)/b16-6+ |

InChI Key |

NYQIURRGFKPLNV-OMCISZLKSA-N |

Isomeric SMILES |

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |

Canonical SMILES |

CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H10ClFN6S typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of intermediate compounds through a series of reactions such as halogenation, nitration, and sulfonation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

C13H10ClFN6S: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Sodium hydroxide, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

C13H10ClFN6S: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C13H10ClFN6S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C13H10ClFN6S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with slight variations in their functional groups or molecular structure. The presence of chlorine, fluorine, and sulfur atoms in This compound

List of Similar Compounds

C13H10ClFN6O: Similar structure but with an oxygen atom instead of sulfur.

C13H10ClFN6: Lacks the sulfur atom, affecting its reactivity and applications.

C13H10ClF2N6S: Contains an additional fluorine atom, altering its chemical properties.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

C13H10ClFN6S is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : this compound

- Molecular Weight : 313.77 g/mol

The compound contains key functional groups that contribute to its reactivity and biological activity, including:

- Chlorine (Cl) : Influences lipophilicity and biological interactions.

- Fluorine (F) : Enhances metabolic stability and bioavailability.

- Sulfur (S) : Plays a role in redox reactions and enzyme interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific kinases, which are crucial in cell signaling pathways involved in cancer progression.

- Receptor Modulation : Binding to certain receptors can alter cellular responses, influencing processes such as proliferation and apoptosis.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Inhibits tumor cell growth in vitro; selective for cancer cell lines. |

| Antimicrobial Activity | Exhibits antibacterial properties against various pathogens. |

| Anti-inflammatory Effects | Reduces inflammation markers in cellular models. |

| Cytotoxicity | Displays cytotoxic effects on non-cancerous cells at high concentrations. |

Case Studies and Research Findings

-

Antitumor Activity Study :

- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent antitumor properties .

-

Antimicrobial Efficacy :

- Research demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| C13H10ClFN6O | Contains oxygen instead of sulfur | Reduced antimicrobial activity |

| C13H10ClFN6 | Lacks sulfur; potentially less reactive | Moderate antitumor activity |

| C13H10ClF2N6S | Additional fluorine may enhance stability | Increased potency against certain cancers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.